N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-11-19(15(2)27-14)21(26)23-13-17-12-20(16-7-9-22-10-8-16)25(24-17)18-5-3-4-6-18/h7-12,18H,3-6,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHDNRGLNSYLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and furan rings. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the furan ring: This can be synthesized through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, especially at positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer research. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, the inhibition of Dual Leucine Zipper Kinase (DLK), which is implicated in neuronal apoptosis and cancer cell survival, has been explored with similar compounds . The structural similarities suggest that N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide may exhibit similar inhibitory effects on kinases, potentially leading to reduced tumor growth.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research indicates that compounds with a similar structure can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammation and metabolic disorders . By inhibiting this pathway, this compound could potentially alleviate conditions such as obesity-related inflammation and cardiovascular diseases.
Neurological Applications
Given the compound's structural features, it may also be beneficial in neurological research. Pyrazole derivatives have been studied for their neuroprotective effects against neurodegenerative diseases . The modulation of neuronal pathways could provide insights into developing treatments for conditions like Alzheimer's or Parkinson's disease.
Enzyme Inhibition Studies
This compound can serve as a lead molecule for designing selective enzyme inhibitors. The presence of the pyrazole ring allows for interactions with various enzyme active sites, making it a valuable tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound provides an excellent basis for SAR studies. By modifying different parts of the molecule, researchers can determine which structural components contribute most significantly to its biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Such as 1-phenyl-3-methyl-5-pyrazolone.
Pyridine derivatives: Such as nicotinamide.
Furan derivatives: Such as furan-2-carboxylic acid.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
The molecular formula for this compound is with a molecular weight of approximately 365.47 g/mol. Its structure features a pyrazole ring and a furan carboxamide moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines. A study reported that certain pyrazole derivatives had IC50 values ranging from 5.00 to 29.85 µM against different cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells .
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis induction |
| 5a | SH-SY5Y | 5.00 | Cell cycle arrest |
| 5g | L929 | >30 | Non-cytotoxic |
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Flow cytometry analyses revealed that compounds like 5f can lead to significant apoptosis in cancer cells, with a high percentage of late apoptotic cells observed .
- Cell Cycle Arrest : The same studies indicated that these compounds can inhibit the cell cycle at various phases (G0/G1, S, and G2/M), thereby preventing cancer cell proliferation .
Additional Biological Activities
Beyond anticancer properties, compounds containing the pyrazole framework have been reported to exhibit a range of other biological activities:
- Antimicrobial : Some derivatives show promising antimicrobial activity against various pathogens.
- Anti-inflammatory : The presence of specific functional groups allows for potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound. Researchers found that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
Research Highlights
- Study on Anticancer Effects : A recent publication highlighted the effectiveness of pyrazole derivatives in glioma treatment, showing significant reductions in tumor size when administered in animal models .
- Antimicrobial Properties : Another study indicated that similar compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential as novel antibiotics .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis of pyrazole-carboxamide derivatives typically employs amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF as a solvent. For example, coupling intermediates under mild conditions (room temperature, 30 min stirring) with triethylamine as a base can yield carboxamide products with ~60–70% efficiency . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Catalyst ratios : A 1:1 molar ratio of EDCI/HOBt minimizes side reactions.
- Purification : Preparative TLC or recrystallization (e.g., ethanol) improves purity post-synthesis.
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks for pyrazole protons (~δ 7.5–8.5 ppm) and furan methyl groups (~δ 2.2–2.6 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
- X-ray crystallography : Resolves cyclopentyl and pyridinyl spatial orientations. For example, dihedral angles between pyrazole and pyridine rings in analogous compounds range from 5–15° .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for carboxamide bonds .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Purity validation : Use HPLC (>95% purity) to exclude confounding impurities. For example, residual DMF in crude products can artificially suppress activity .
- Structural analogs : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .
Advanced: What computational approaches predict target binding modes and selectivity?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase ATP pockets. Pyridinyl nitrogen often forms hydrogen bonds with backbone amides (e.g., EGFR kinase), while the furan group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For pyrazole derivatives, RMSD values <2 Å indicate stable binding .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide rational design .
Advanced: How do structural modifications at the pyrazole C-3 position influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -Cl) : Enhance kinase inhibition (e.g., IC50 = 0.2 µM for chlorophenyl analogs vs. 1.5 µM for methyl derivatives) by strengthening hydrogen bonding .
- Bulkier substituents (e.g., cyclopentyl) : Improve metabolic stability but may reduce solubility (logP increases by ~1.5 units) .
- Pyridinyl vs. phenyl : Pyridinyl analogs show 10-fold higher selectivity for tyrosine kinases due to π-π stacking with conserved phenylalanine residues .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions. Co-solvents like PEG-400 can enhance solubility up to 50 µM .
- pH stability : Degrades rapidly at pH >8 (t1/2 = 2 h) due to furan ring hydrolysis. Buffered solutions (pH 6–7.4) are recommended .
- Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the pyridine moiety .
Advanced: What strategies improve metabolic stability without compromising potency?
Answer:
- Isotere replacement : Substitute metabolically labile furan with thiophene (improves t1/2 from 1.2 h to 4.5 h in liver microsomes) .
- Prodrug design : Mask the carboxamide as a methyl ester (hydrolyzed in vivo) to enhance oral bioavailability .
- CYP450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
